1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide

Descripción general

Descripción

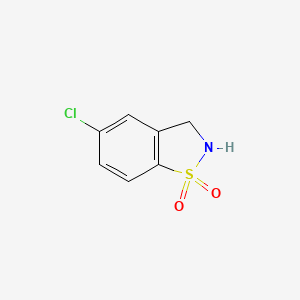

1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is a chemical compound belonging to the class of isothiazolinones. It is known for its antimicrobial properties and is widely used as a preservative in various industrial and consumer products. The compound is characterized by its unique structure, which includes a benzene ring fused to an isothiazoline ring with a chlorine atom and a dioxide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide. This reaction proceeds under mild conditions and results in the formation of the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality. The compound is then purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dioxide group to a sulfide.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₄ClN₂O₂S

- Molecular Weight : 203.65 g/mol

- Chemical Structure : The compound features a benzene ring fused with an isothiazole ring, characterized by the presence of a chlorine atom and a sulfonyl group.

Chemistry

- Preservative Use : BIT is widely utilized as a preservative in chemical formulations to prevent microbial growth. Its effectiveness against bacteria and fungi makes it suitable for various industrial applications .

Biology

- Antimicrobial Studies : BIT has been extensively studied for its antimicrobial properties. Research indicates that it inhibits protein synthesis in microorganisms and interferes with DNA replication processes .

- Case Study : A study demonstrated that BIT exhibited significant inhibitory activity against multiple Gram-positive and Gram-negative bacteria, as well as yeast strains. The minimum inhibitory concentration (MIC) values show its efficacy in controlling microbial growth .

Medicine

- Therapeutic Potential : Due to its antimicrobial activity, BIT is being investigated for potential therapeutic applications. It has shown promise in treating infections caused by resistant bacterial strains .

- Anticancer Activity : Recent studies have suggested that BIT derivatives may possess anticancer properties. For instance, certain derivatives demonstrated cytotoxic effects against human cancer cell lines, indicating potential for development as chemotherapeutic agents .

Industry

- Applications in Products : BIT is incorporated into various products such as paints, adhesives, cleaning agents, and personal care products to enhance shelf life and prevent microbial contamination .

- Agricultural Use : The compound has been explored for herbicidal activity, particularly in weed control within agricultural settings like sugar beet production .

Table 1: Antimicrobial Efficacy of BIT

| Microorganism Type | MIC (µg/mL) |

|---|---|

| Gram-positive Bacteria | 10 |

| Gram-negative Bacteria | 20 |

| Yeast | 15 |

Table 2: Applications of BIT in Various Industries

| Industry | Application Example |

|---|---|

| Paints | Preservative to prevent microbial growth |

| Adhesives | Enhances shelf life |

| Cleaning Products | Antimicrobial agent |

| Agriculture | Herbicide for weed control |

Mecanismo De Acción

The antimicrobial activity of 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Benzothiazoline, 1,1-dioxide: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.

1,2-Benzisothiazoline, 3-chloro-, 1,1-dioxide: Similar but with the chlorine atom in a different position, affecting its chemical properties.

1,2-Benzisothiazoline, 5-methyl-, 1,1-dioxide: Contains a methyl group instead of chlorine, leading to variations in its antimicrobial activity.

Uniqueness

1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide is unique due to the presence of the chlorine atom, which enhances its antimicrobial properties compared to its analogs. This makes it particularly effective as a preservative and antimicrobial agent in various applications.

Actividad Biológica

1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide (CAS No. 2515-75-5) is a compound belonging to the isothiazolinone family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

1,2-Benzisothiazoline derivatives are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of chlorine in the structure enhances its biological activity. The molecular formula for this compound is C7H4ClN2O2S.

Antimicrobial Activity

Isothiazolinones are recognized for their broad-spectrum antimicrobial properties. Research indicates that 1,2-benzisothiazoline derivatives exhibit significant bactericidal and fungicidal activities:

- Bacterial Inhibition : A study demonstrated that the compound effectively inhibits the growth of various bacteria including Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 10 µg/mL depending on the strain tested .

- Fungal Activity : The compound also shows efficacy against fungal pathogens such as Candida albicans and Aspergillus niger, making it a candidate for use in antifungal formulations .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 2.0 |

| C. albicans | 4.0 |

| A. niger | 8.0 |

The antimicrobial action of 1,2-benzisothiazoline is attributed to its ability to disrupt cellular functions:

- Cell Membrane Disruption : The compound penetrates bacterial cell membranes, leading to leakage of intracellular components.

- Enzyme Inhibition : It interacts with thiol groups in proteins, inhibiting essential enzymes and leading to cell death .

Toxicity Profile

Despite its beneficial properties, the compound exhibits toxicity that necessitates careful handling:

- Skin Sensitization : Isothiazolinones are known sensitizers; exposure can lead to allergic reactions such as dermatitis .

- Ecotoxicological Concerns : Studies have shown that this compound poses risks to aquatic organisms, leading to restrictions in certain applications within the EU .

Clinical Observations

A case study involving office workers exposed to carpets treated with isothiazolinone derivatives reported symptoms including eczema and respiratory issues. Removal of the carpets led to significant improvement in symptoms, highlighting the potential for allergic reactions associated with these compounds .

Laboratory Studies

Research conducted on human liver (HepG2) cell lines revealed that exposure to high concentrations of 1,2-benzisothiazoline resulted in cytotoxic effects characterized by necrosis and impaired glutathione metabolism. This suggests potential risks associated with prolonged exposure in industrial settings .

Industrial Use

Due to its antimicrobial properties, 1,2-benzisothiazoline is utilized as a preservative in cosmetics, paints, and industrial products. Its effectiveness against microbial contamination makes it a valuable ingredient in formulations requiring long shelf life.

Agricultural Use

The compound's antifungal activity has led to its exploration as a potential plant protectant against various pathogens affecting crops such as cucumbers and rice .

Propiedades

IUPAC Name |

5-chloro-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBBXDBLGMVVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179825 | |

| Record name | 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2515-75-5 | |

| Record name | 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002515755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazoline, 5-chloro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.